![molecular formula C18H20N4O3S B3014033 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 900009-92-9](/img/structure/B3014033.png)

2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

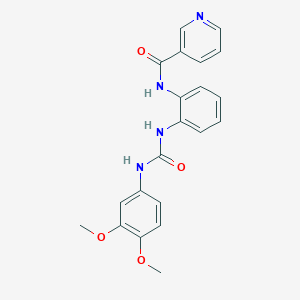

The compound "2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include coupling reactions and the use of specific catalysts or reagents. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, using a toluene and methanol mixture for crystallization . Similarly, novel hybrid molecules bearing a related N-arylacetamide unit were prepared through a one-pot multi-component reaction, indicating the possibility of synthesizing complex molecules like the one through such methods .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental methods and theoretical calculations, such as DFT . These methods would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of acetamide groups suggests potential reactivity in amidation reactions, as seen in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide . The compound's reactivity could also involve interactions with nucleophiles or electrophiles at various sites, depending on the specific substituents and heterocyclic components present.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined to crystallize in the monoclinic space group with specific unit-cell parameters, and the molecules were held together by hydrogen bonding . Theoretical calculations, such as those for the first hyperpolarizability, can provide insights into the non-linear optical properties of these molecules . The compound would likely exhibit similar properties, which could be elucidated through experimental and theoretical studies.

Wissenschaftliche Forschungsanwendungen

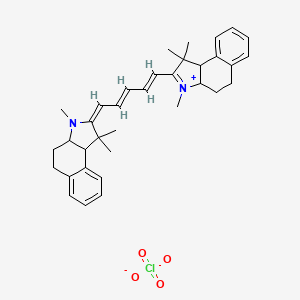

Synthesis and Monomer Applications

A study conducted by Soboleva, Orlova, and Shelkovnikov (2017) explored the synthesis of piperidin-4-ols and their derivatives, showcasing their potential as monomers for fluorescent film preparation. This study indicates the utility of compounds similar to 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide in materials science, particularly in creating novel materials with fluorescence properties (Soboleva, Orlova, & Shelkovnikov, 2017).

Coordination Complexes and Antioxidant Activity

In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and used them to create Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, indicating potential applications in fields like biochemistry and pharmacology, where antioxidant properties are crucial (Chkirate et al., 2019).

Biological Evaluation for Pharmacological Properties

Nayak et al. (2014) synthesized a compound similar to the one and evaluated its biological properties, including its antioxidant, analgesic, and anti-inflammatory activities. This suggests that compounds within this chemical family could have potential applications in medicinal chemistry, particularly in the development of new drugs with these properties (Nayak et al., 2014).

Computational and Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity assessment and tumor inhibition capabilities. This research highlights the importance of such compounds in cancer research and drug development, especially for their antitumor and toxicity profiling properties (Faheem, 2018).

Antimicrobial Activities

Saravanan et al. (2010) synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant antimicrobial activities. This implies that compounds like this compound could be relevant in the development of new antimicrobial agents (Saravanan et al., 2010).

Wirkmechanismus

Target of Action

Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h(3) receptor .

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its target receptor (h(3)) by binding to it, thereby inhibiting its function .

Biochemical Pathways

The inhibition of the h(3) receptor can affect various neurotransmitter systems, including histamine, dopamine, and norepinephrine, potentially leading to a variety of downstream effects .

Result of Action

The inhibition of the h(3) receptor can lead to changes in neurotransmitter release, which can have various effects on cellular function .

Zukünftige Richtungen

The future directions for research on this compound could involve further studies on its potential as an antibacterial agent, given its apparent relation to known gyrase inhibitors . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-13-6-8-21(9-7-13)18(25)17(24)19-16-14-10-26-11-15(14)20-22(16)12-4-2-1-3-5-12/h1-5,13,23H,6-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEFJNDQBKRJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)